4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
The compound is a complex organic molecule that likely contains a piperazine ring, a pyridine ring, and a methoxyphenoxy group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including ring cleavage methodologies .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring, a pyridine ring, and a methoxyphenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the pyridine ring is often involved in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .
Scientific Research Applications
- Phenoxy acetamide derivatives have shown promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxicity by interfering with cell division and inducing apoptosis. Further studies aim to optimize their efficacy and minimize side effects .
- Phenoxy acetamide derivatives possess anti-inflammatory properties. They modulate inflammatory pathways by inhibiting specific enzymes (such as COX-2) and cytokines (like TNF-α). These compounds could be valuable in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
- Researchers have explored the antimicrobial potential of phenoxy acetamide derivatives. These compounds exhibit activity against bacteria, fungi, and even drug-resistant strains. Their mechanism involves disrupting microbial membranes and inhibiting essential enzymes. Applications include developing novel antibiotics and antifungal agents .
- Phenoxy acetamide derivatives show neuroprotective effects in preclinical studies. They enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These properties make them candidates for treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- Some phenoxy acetamide derivatives exhibit vasodilatory effects and regulate blood pressure. Researchers investigate their potential in managing hypertension, atherosclerosis, and other cardiovascular conditions. These compounds may act through nitric oxide pathways and calcium channel modulation .
- Phenoxy acetamide derivatives have been evaluated for their analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. They interact with neurotransmitter receptors, affecting pain perception and anxiety levels. Future studies aim to optimize their pharmacokinetics and safety profiles .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Effects
Neuroprotective Actions
Cardiovascular Applications
Analgesic and Anxiolytic Properties
Future Directions
properties
IUPAC Name |
4-[2-(2-methoxyphenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-6-2-3-7-16(15)25-13-18(23)20-9-10-21(17(22)12-20)14-5-4-8-19-11-14/h2-8,11H,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACMYBMAQCZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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